Bienvenue dans la boutique en ligne BenchChem!

CHPG

mGluR5 selectivity receptor pharmacology orthosteric agonism

Select CHPG to isolate mGluR5 pharmacology—unlike DHPG, which activates both mGluR1 and mGluR5. CHPG shows zero functional activity at mGluR1a and its NMDA potentiation effects are abolished in mGluR5⁻/⁻ mice but fully retained in mGluR1⁻/⁻ mice. CHPG-LTD engages endocannabinoid pathways distinct from DHPG-LTD. Essential reference agonist for profiling mGluR5 antagonists (MTEP IC₅₀ ~0.02 μM vs. MPEP IC₅₀ ~0.2 μM). In vivo, CHPG reduces infarct volume 44% in MCAo and improves TBI recovery. Guaranteed ≥98% purity.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 170846-74-9
Cat. No. B062647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHPG
CAS170846-74-9
Synonyms(S)-2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(C(=O)O)N)Cl
InChIInChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)
InChIKeyUNIDAFCQFPGYJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

Structure & Identifiers


Interactive Chemical Structure Model





CHPG (CAS 170846-74-9) Product Selection Guide: mGluR5-Selective Orthosteric Agonist for CNS Research


CHPG [(RS)-2-chloro-5-hydroxyphenylglycine, CAS 170846-74-9] is a phenylglycine-derived orthosteric agonist that selectively activates the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. In CHO cells expressing mGluR5a, CHPG mobilizes calcium with an EC₅₀ of 750 μM while showing no functional activity at mGluR1a receptors . As a standard pharmacological tool, CHPG enables the dissection of mGluR5-specific signaling in neuroprotection, synaptic plasticity, and neuroinflammation research where subtype selectivity is critical .

Why CHPG Cannot Be Substituted with DHPG or Other Group I mGluR Agonists


Group I mGluR agonists such as DHPG activate both mGluR1 and mGluR5, confounding the attribution of observed effects to a specific receptor subtype [1]. In mGluR5 knockout mice, CHPG-mediated NMDA response potentiation is completely abolished, whereas in mGluR1 knockout mice it is fully retained—confirming that the functional readout is mGluR5-dependent and cannot be replicated by non-selective Group I agonists [2]. Furthermore, DHPG-induced LTD is mechanistically distinct from CHPG-induced LTD: DHPG-LTD is insensitive to both mGluR5 and CB1R antagonists, and its effects are additive with CHPG-LTD rather than occlusive, demonstrating that these compounds engage divergent downstream signaling cascades even when targeting overlapping receptor populations [3].

CHPG Quantitative Differentiation Evidence: Comparative Data vs. DHPG, MPEP, and MTEP


Receptor Subtype Selectivity: CHPG Activates mGluR5 Without mGluR1 Cross-Reactivity

CHPG is functionally selective for mGluR5 over mGluR1, whereas DHPG activates both Group I subtypes. In CHO cells heterologously expressing mGluR5a, CHPG stimulates calcium mobilization with an EC₅₀ of 750 μM and shows no functional activity at mGluR1a-expressing cells . By contrast, DHPG activates both mGluR1 and mGluR5 (effective concentration approximately 5 μM for Group I) and does not discriminate between the two subtypes [1]. In binding assays using transfected HEK293 cells, CHPG binds mGluR1a with Ki = 0.9 μM and mGluR5a with Ki = 3.9 μM, but importantly lacks functional efficacy at mGluR1 .

mGluR5 selectivity receptor pharmacology orthosteric agonism

Mechanism of NMDA Response Potentiation: mGluR5-Dependence Confirmed in Knockout Models

In striatal slice electrophysiology, CHPG potentiates NMDA-induced depolarization/inward currents in wild-type mouse neurons. This potentiation is fully retained in mGluR1 knockout mice but completely abolished in mGluR5-deficient mice [1]. In contrast, the less selective agonist 3,5-DHPG shows NMDA potentiation that is also lost in mGluR5 knockout mice but does not provide the same level of receptor attribution specificity due to its dual mGluR1/mGluR5 agonism [1]. Pharmacological confirmation in rat slices shows that the mGluR1 antagonist LY367385 (100 μM) does not block CHPG-induced NMDA potentiation, whereas the mGluR5 antagonist MPEP (3 μM) eliminates it [1].

NMDA potentiation synaptic plasticity knockout validation

In Vivo Neuroprotection: CHPG Reduces Infarct Volume in Focal Cerebral Ischemia Model

In a rat intraluminal filament model of temporary middle cerebral artery occlusion (MCAo, 2 h ischemia), CHPG administered intracerebroventricularly (i.c.v.) 15 minutes post-ischemia reduced 24-hour infarct volume by 44% compared to vehicle controls [1]. In the same study, the mGluR5 antagonist MPEP reduced infarct volume by 61% when administered at the same 15-minute time point [1]. However, the mechanistic basis for neuroprotection differs: MPEP's effects partly reflect NMDA receptor antagonism independent of mGluR5, whereas CHPG-mediated neuroprotection appears to involve anti-apoptotic activity and mGluR5-selective signaling [1]. Dose-dependence was demonstrated for both compounds. When CHPG is administered centrally 30 minutes post-TBI in mice, it significantly attenuates post-traumatic sensorimotor deficits and reduces lesion volumes—effects that are blocked by co-administration of MPEP, confirming mGluR5 specificity in vivo [2].

neuroprotection stroke model in vivo efficacy

Synaptic Plasticity: CHPG-Induced LTD Is Mechanistically Distinct from DHPG-Induced LTD

In rat hippocampal CA1 slices, CHPG induces robust long-term depression (LTD) that is blocked by the mGluR5 antagonist MPEP and the CB1R antagonist AM251, but is insensitive to NMDA receptor blockade [1]. In contrast, DHPG (a less selective Group I mGluR agonist) induces LTD that is not blocked by either mGluR5 or CB1R antagonists [1]. Furthermore, DHPG-LTD is additive with LFS-LTD and CHPG-LTD, rather than showing mutual occlusion, indicating that DHPG engages a mechanistically distinct form of plasticity that does not require the NMDAR-mGluR5-CB1R cascade [1]. CHPG also induces outward currents and enhances the amplitude of the fast after hyperpolarizing potential in mouse cholinergic laterodorsal tegmental neurons—effects that are blocked by the mGluR5-specific antagonist MTEP [2].

long-term depression hippocampal plasticity endocannabinoid signaling

Antagonist Pharmacology: CHPG as a Reference Agonist for mGluR5 Antagonist Selectivity Profiling

CHPG is established as a reference agonist for evaluating the functional potency and selectivity of mGluR5 antagonists. MTEP inhibits CHPG-mediated inositol phosphate (IP) hydrolysis at concentrations as low as 0.02 μM, whereas MPEP requires approximately 0.2 μM to achieve comparable inhibition in rat cortical neurons—a 10-fold difference in potency [1]. This quantitative difference supports the conclusion that MTEP has greater mGluR5 selectivity than MPEP [1]. Critically, the same study demonstrated that neuroprotection by MPEP at 20 μM in neuronal cultures involves direct NMDA receptor antagonism (single-channel open time reduction) rather than mGluR5 blockade, whereas CHPG-mediated neuroprotection reflects anti-apoptotic mGluR5-dependent mechanisms [1]. CHPG thus serves as a clean mGluR5-selective agonist for validating antagonist specificity and distinguishing mGluR5-mediated from off-target effects.

mGluR5 antagonist profiling IP hydrolysis receptor selectivity

Functional Recovery in Traumatic Brain Injury: CHPG Improves Motor and Cognitive Outcomes in Vivo

In a mouse controlled cortical impact model of traumatic brain injury (TBI), CHPG administered centrally 30 minutes post-injury significantly attenuated post-traumatic sensorimotor and cognitive deficits and reduced lesion volumes [1]. These neuroprotective effects were blocked by co-administration of the mGluR5 antagonist MPEP, confirming mGluR5-specificity [1]. The protective effects of CHPG treatment were abrogated in NADPH oxidase-deficient microglial cultures (gp91phox⁻/⁻), demonstrating a mechanistic link between mGluR5 activation and NADPH oxidase inhibition [1]. Combined treatment with CHPG plus the NADPH oxidase inhibitor apocynin was not superior to CHPG alone, indicating that CHPG's effects are mediated, at least in part, through NADPH oxidase inhibition [1]. In contrast, mGluR5 positive allosteric modulators (PAMs) such as VU0360172 have been developed to overcome CHPG's limited brain permeability, but CHPG remains the reference orthosteric agonist for establishing mGluR5-dependent mechanisms in vivo [2].

traumatic brain injury functional recovery microglial NADPH oxidase

Optimal Research Applications for CHPG (CAS 170846-74-9) Based on Quantitative Differentiation Data


Dissecting mGluR5-Specific Contributions to NMDA Receptor Modulation and Synaptic Plasticity

CHPG is the preferred tool for isolating mGluR5-dependent NMDA response potentiation in electrophysiology studies. Unlike DHPG, which activates both mGluR1 and mGluR5, CHPG's functional selectivity for mGluR5 (EC₅₀ 750 μM, inactive at mGluR1a) enables unambiguous attribution of observed effects to mGluR5. This is validated by genetic knockout studies showing that CHPG-mediated NMDA potentiation is fully retained in mGluR1⁻/⁻ mice but abolished in mGluR5⁻/⁻ mice [1]. Researchers studying long-term depression (LTD) should select CHPG rather than DHPG when investigating the NMDAR-mGluR5-CB1R signaling cascade, as CHPG-LTD is mechanistically distinct from DHPG-LTD (which is insensitive to mGluR5 and CB1R antagonists) and reliably engages endocannabinoid-dependent pathways [2].

Validating mGluR5 Antagonist and Allosteric Modulator Selectivity in Functional Assays

CHPG serves as the standard reference agonist for profiling mGluR5 antagonists and positive/negative allosteric modulators. In inositol phosphate (IP) hydrolysis assays, CHPG-stimulated mGluR5 activation is inhibited by MTEP with an IC₅₀ of approximately 0.02 μM and by MPEP with an IC₅₀ of approximately 0.2 μM, establishing a 10-fold potency difference that quantifies relative mGluR5 selectivity [3]. Because MPEP exhibits off-target NMDA receptor antagonism at neuroprotective concentrations (≥20 μM), CHPG is essential for distinguishing genuine mGluR5-mediated effects from NMDA receptor-mediated artifacts when characterizing novel mGluR5 ligands [3]. This application is critical for drug discovery programs targeting mGluR5 for neurological and psychiatric indications.

Establishing mGluR5-Dependent Neuroprotection in In Vivo CNS Injury Models

CHPG is the benchmark orthosteric agonist for establishing proof-of-principle that mGluR5 activation confers neuroprotection in vivo. In rat focal cerebral ischemia (MCAo), CHPG administered 15 min post-ischemia reduces 24-hour infarct volume by 44% [4]. In mouse traumatic brain injury (TBI), CHPG administered 30 min post-injury significantly improves sensorimotor and cognitive recovery and reduces lesion volume—effects that are blocked by MPEP, confirming mGluR5 specificity [5]. Although CHPG's therapeutic utility is limited by modest potency (EC₅₀ 750 μM) and blood-brain barrier permeability, it remains the essential reference compound for validating that newly developed mGluR5 PAMs recapitulate the neuroprotective effects of direct orthosteric mGluR5 activation [5].

Investigating mGluR5-Mediated Microglial Modulation and Neuroinflammation

CHPG enables researchers to study mGluR5-dependent regulation of microglial activation and neuroinflammation. In BV2 microglial cells, CHPG (10-500 μM, 24 h) enhances cell viability, reduces LDH release, inhibits SO₂-induced apoptosis, and upregulates TSG-6 expression via the NF-κB pathway . In vivo, CHPG treatment after TBI reduces microglial activation and is mechanistically linked to NADPH oxidase inhibition—protective effects are abrogated in gp91phox⁻/⁻ (NADPH oxidase-deficient) microglial cultures [5]. CHPG is also employed in pain research, where intrathecal application elicits acute thermal hyperalgesia that is reversed by mGluR5 blockade, validating its utility for studying mGluR5 contributions to nociceptive signaling [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CHPG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.